molecular formula C9H7N. H2SO4<br>C9H9NO4S B7856460 Quinoline sulfate CAS No. 41949-04-6

Quinoline sulfate

Cat. No. B7856460
Key on ui cas rn: 41949-04-6
M. Wt: 227.24 g/mol
InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N
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Patent
US07169950B2

Procedure details

4 kg of an aquoeus sulfuric acid solution of quinoline (composition: 6% by weight of quinoline, 9.1% by weight of sulfuric acid, remainder water as in Example 29) are ozonized with 2500 l (STP) of O2/O3 with 100 g of O3/Nm3 in a batchwise manner until the quinoline content had dropped to 0.9 g/l. Ozonization is then continued with the same amount of gas and ozone concentration, and the quinoline concentration is maintained between 0.7 g/l and 0.9 g./l as a result of the metered addition of aqueous sulfuric acid quinoline solution. The offgas comprised 63 g of 3/Nm3 at the start of the continuous procedure, and 59 g of O3/Nm3 at the end of the experiment. The ozone consumption was measured and was 230% of theory, calculated on the basis of quinoline, which suggests massive secondary reactions and further reactions of the cleavage products. Finally, PDC began to precipitate out of the solution, which blocked the absorption column.
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
O3
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
O2 O3
Quantity
2500 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.O=[O+][O-].[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1>O=O.O=[O+][O-]>[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4] |f:1.2.3,6.7,8.9|

Inputs

Step One
Name
Quantity
4 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Step Three
Name
O3
Quantity
100 g
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Five
Name
O2 O3
Quantity
2500 L
Type
solvent
Smiles
O=O.O=[O+][O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had dropped to 0.9 g/l
CONCENTRATION
Type
CONCENTRATION
Details
Ozonization is then continued with the same amount of gas and ozone concentration
CONCENTRATION
Type
CONCENTRATION
Details
the quinoline concentration
TEMPERATURE
Type
TEMPERATURE
Details
is maintained between 0.7 g/l and 0.9 g

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC=C12.S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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